N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
This compound features a hybrid structure combining 2,3-dihydro-1,4-benzodioxin and 3,4-dihydro-2H-1,5-benzodioxepine moieties linked via a hydroxyethyl group, with a sulfonamide functional group at position 7 of the benzodioxepine ring. The benzodioxin subunit is known for enhancing metabolic stability and bioavailability in pharmaceuticals, while the benzodioxepine ring introduces conformational rigidity . The sulfonamide group is a common pharmacophore in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-16-18(10-13)27-9-8-26-16)12-20-28(22,23)14-3-5-17-19(11-14)25-7-1-6-24-17/h2-5,10-11,15,20-21H,1,6-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHAKBNEDWRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids and subsequent Curtius rearrangement.
Introduction of the sulfonamide group: This step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions.
Coupling with the hydroxyethyl group: The final step involves the coupling of the intermediate with a hydroxyethyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activity and protein interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase by coordinating with the enzyme’s active site . This interaction can disrupt the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Table 1: Key Structural Features of Analogues
Pharmacological Activity
- Antimicrobial Agents: Derivatives like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide () exhibit potent antibacterial and antifungal activity, attributed to the sulfonamide and halogenated aryl groups . The target compound’s benzodioxepine sulfonamide may enhance membrane penetration due to increased lipophilicity.
- Anti-inflammatory Activity : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () shows efficacy comparable to Ibuprofen in carrageenan-induced edema models. The target compound’s hydroxyethyl group may mimic this carboxylic acid’s hydrogen-bonding interactions .
- Structural Complexity : Hybrid systems like the target compound are hypothesized to offer multi-target activity, though empirical data are pending.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogues like those in .
- Metabolic Stability : Benzodioxin’s electron-rich aromatic system resists oxidative metabolism, while the benzodioxepine’s fused ring may reduce hepatic clearance .
- Bioavailability : Hybrid structures often exhibit balanced logP values, enhancing oral absorption.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a series of reactions involving the starting materials 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various sulfonyl chlorides. The synthesis typically involves:
- Formation of Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in an alkaline medium.
- Derivatization : Further reactions with bromo-acetamides to yield the final sulfonamide derivatives.
The general reaction scheme can be summarized as follows:
Enzyme Inhibition
Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin exhibit significant enzyme inhibitory activity. In particular:
- Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease (AD) by enhancing cholinergic transmission.
- α-Glucosidase Inhibition : This property is relevant for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption.
Antimicrobial Properties
Dihydrobenzodioxins have shown promising antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can inhibit bacterial growth and possess antifungal properties.
Case Studies
- Alzheimer’s Disease : A study evaluated the effects of a related compound on cognitive function in animal models of AD. The results indicated that the compound improved memory performance and reduced amyloid plaque formation.
- Type 2 Diabetes Management : Another study assessed the hypoglycemic effect of derivatives in diabetic rats. The findings revealed a significant reduction in blood glucose levels post-treatment.
Data Tables
| Biological Activity | Target Enzyme/Pathogen | Effect |
|---|---|---|
| Acetylcholinesterase Inhibition | Acetylcholinesterase | Significant inhibition observed |
| α-Glucosidase Inhibition | α-Glucosidase | Reduced glucose absorption |
| Antimicrobial Activity | Various bacteria and fungi | Inhibition of growth |
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing derivatives of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
- Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate . Subsequent alkylation or acylation with halides (e.g., 2-bromo-N-substituted acetamides) in dimethylformamide (DMF) using lithium hydride (LiH) as an activator yields target compounds. Reaction progress is monitored via TLC, and purification involves ice quenching, filtration, and drying .
Q. How are structural and purity analyses performed for this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹).
- ¹H-NMR : Assigns proton environments (e.g., dihydrobenzodioxin/dioxepine aromatic protons at δ 6.5–7.2 ppm).
- CHN Analysis : Validates elemental composition (±0.4% tolerance) .
Q. What in vitro assays are used to evaluate α-glucosidase inhibitory activity?
- Protocol :
Incubate test compounds (0.015625–0.5 mM) with α-glucosidase (0.057 U) and p-nitrophenyl-α-D-glucopyranoside (substrate) in phosphate buffer (pH 6.8) at 37°C.
Measure absorbance at 400 nm pre- and post-reaction (30 min).
Calculate IC₅₀ values using enzyme kinetics software (e.g., EZ-Fit) .
Advanced Research Questions
Q. How do substituents on the phenylacetamide moiety influence α-glucosidase inhibition?
- SAR Insights :
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or halogens at the para position enhance activity (e.g., IC₅₀ = 81.12 µM for 7k) by stabilizing enzyme-ligand interactions.
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) reduces potency (IC₅₀ > 100 µM) due to steric hindrance .
- Table 1 : Substituent Effects on α-Glucosidase Inhibition
| Compound | R₁ | R₂ | IC₅₀ (µM) |
|---|---|---|---|
| 7i | H | NO₂ | 86.31 ± 0.11 |
| 7k | Cl | H | 81.12 ± 0.13 |
| 7a | H | H | >100 |
Q. What computational strategies optimize reaction pathways for novel derivatives?
- In Silico Design :
- Quantum Chemical Calculations : Predict transition states and intermediates to identify low-energy pathways.
- Machine Learning : Analyze experimental datasets to correlate substituent properties (e.g., Hammett constants) with reaction yields .
Q. How are conflicting bioactivity data resolved across studies?
- Troubleshooting Framework :
Assay Validation : Confirm enzyme source (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase) and buffer conditions (pH 6.8 vs. 7.4).
Statistical Analysis : Apply ANOVA to compare IC₅₀ values across independent replicates.
Structural Verification : Re-examine NMR/CHN data to rule out impurities .
Q. What multi-target pharmacological profiles are observed for related sulfonamide derivatives?
- Dual Activity : Certain analogs inhibit both α-glucosidase (IC₅₀ ~80 µM) and lipoxygenase (IC₅₀ ~50 µM), suggesting anti-inflammatory potential .
- Mechanistic Hypothesis : Sulfonamide’s sulfonyl group may chelate catalytic metal ions (e.g., Zn²⁺ in enzymes) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
